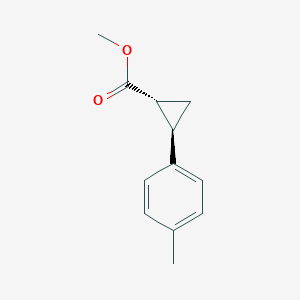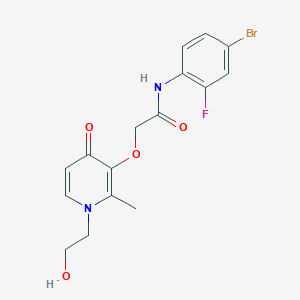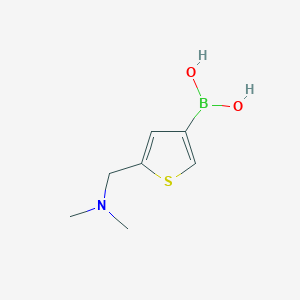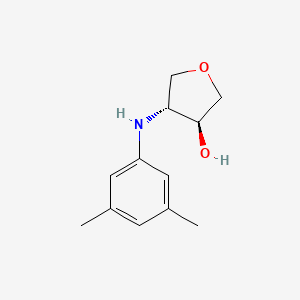
15-(2-Iodoethyl)nonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-(2-Iodoethyl)nonacosane is a chemical compound with the molecular formula C31H63I and a molecular weight of 562.74 g/mol It is characterized by the presence of a long hydrocarbon chain with an iodoethyl group attached at the 15th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-(2-Iodoethyl)nonacosane typically involves the alkylation of a suitable precursor with an iodoethyl group. One common method involves the reaction of a nonacosane derivative with 2-iodoethanol under specific conditions. For instance, a suspension of potassium carbonate (995 mg, 7.2 mmol) in dimethylformamide (60 ml) is combined with a precursor compound (600 mg, 1.44 mmol) and this compound (2.04 g, 3.6 mmol). The mixture is stirred at 110°C for 36 hours before filtration and concentration under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 15-(2-Iodoethyl)nonacosane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the hydrocarbon chain.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
15-(2-Iodoethyl)nonacosane has several applications in scientific research, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of long-chain hydrocarbons with biological membranes.
Mecanismo De Acción
The mechanism of action of 15-(2-Iodoethyl)nonacosane involves its interaction with molecular targets through its long hydrocarbon chain and iodoethyl group. The compound can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and developing drug delivery systems .
Comparación Con Compuestos Similares
15-(2-Bromoethyl)nonacosane: Similar structure but with a bromoethyl group instead of an iodoethyl group.
15-(2-Chloroethyl)nonacosane: Contains a chloroethyl group, offering different reactivity and properties.
15-(2-Fluoroethyl)nonacosane: Features a fluoroethyl group, which can significantly alter its chemical behavior.
Uniqueness: 15-(2-Iodoethyl)nonacosane is unique due to the presence of the iodoethyl group, which provides distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical properties and interactions .
Propiedades
Fórmula molecular |
C31H63I |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
15-(2-iodoethyl)nonacosane |
InChI |
InChI=1S/C31H63I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-30-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3 |
Clave InChI |
ACLZJTLZOLHZMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)

![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13362117.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362121.png)



![3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362138.png)
![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)
![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)

